molecular formula C5H5FOS B1392848 (5-Fluorothiophen-2-yl)methanol CAS No. 824983-56-4

(5-Fluorothiophen-2-yl)methanol

Cat. No.: B1392848
CAS No.: 824983-56-4
M. Wt: 132.16 g/mol
InChI Key: ANQLQOQLYYSYQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the reaction of tert-butyl ((4-fluorothiophen-2-yl)methoxy)methyl)diphenylsilane and tert-butyl ((5-fluorothiophen-2-yl)methoxy)methyl)diphenylsilane in the presence of tetrabutyl ammonium fluoride (TBAF) in tetrahydrofuran (THF). The resulting mixture yields a mixture of (4-fluorothiophen-2-yl)methanol and (5-fluorothiophen-2-yl)methanol .


Physical and Chemical Properties Analysis

Scientific Research Applications

  • Photoswitching of Alcohol-sensitive Photochromic Diarylethene : Kobatake et al. (2011) studied a photochromic diarylethene which underwent a substitution reaction with primary alcohols. The product exhibited altered photochromism with different absorption maxima and photocycloreversion quantum yields, demonstrating its potential in the development of photoswitchable molecules (Kobatake et al., 2011).

  • Chemosensor for Metal Ions : Guo et al. (2018) synthesized a novel photochromic diarylethene derivative that selectively sensed multiple metal ions in methanol. This compound responded to Cu²⁺ and Zn²⁺ with distinct fluorescence signals, highlighting its use as a chemosensor (Guo et al., 2018).

  • Methanol Conversion to Hydrocarbons : Svelle et al. (2006) investigated the conversion of methanol to hydrocarbons over zeolite H-ZSM-5. This research provides insights into the reaction mechanism and the formation of ethene and higher alkenes, which is crucial for understanding and optimizing the methanol-to-alkenes catalysis process (Svelle et al., 2006).

  • Olefin Epoxidation Catalysis by Fluorinated Alcohols : de Visser et al. (2003) demonstrated that fluorinated alcohols can catalyze direct olefin epoxidation by H2O2 under mild conditions. This shows the potential application of fluorinated alcohols in facilitating organic reactions (de Visser et al., 2003).

  • Reactivity of 2-Fluoro-5-nitrothiophene : Guanti et al. (1975) studied the reactivity of 2-fluoro-5-nitrothiophene, demonstrating its faster reaction rate compared to other 2-halogeno-5-nitrothiophenes. This indicates its potential in synthesis and organic reactions (Guanti et al., 1975).

  • Catalytic Borane Reductions : Martens et al. (1992) explored the use of chiral β-amino alcohols for the borane reduction of prochiral ketones. This process is significant for the synthesis of chiral secondary alcohols, demonstrating the utility of specific alcohol derivatives in enantioselective catalysis (Martens et al., 1992).

  • Synthesis of Calix[4]arenes Containing Fluorophores : Morakot et al. (2005) synthesized fluoroionophores derived from calix[4]arene, demonstrating their application in cation recognition and fluorescence quenching by Na⁺. This research contributes to the development of fluorescent sensors and ion recognition technology (Morakot et al., 2005).

  • Aza-Piancatelli Rearrangement for Synthesis : Reddy et al. (2012) conducted research on the aza-Piancatelli rearrangement using furan-2-yl(phenyl)methanol derivatives. This work is significant in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic compounds (Reddy et al., 2012).

  • Investigations on Heterogeneously Catalysed Condensations : Deutsch et al. (2007) investigated the condensation of glycerol with various aldehydes and ketones to form cyclic acetals. This research contributes to understanding the role of solid acids in catalyzing glycerol conversions, which is relevant in renewable materials chemistry (Deutsch et al., 2007).

Safety and Hazards

Classified as a warning substance; precautions include avoiding ingestion and contact with skin and eyes .

Future Directions

: Ambeed: 824983-56-4 | (5-Fluorothiophen-2-yl)methanol : PubChem: this compound

Biochemical Analysis

Biochemical Properties

(5-Fluorothiophen-2-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules . For instance, this compound can bind to specific receptors or enzymes, leading to changes in their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, this compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . High doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, this compound can influence the activity of enzymes involved in the metabolism of fatty acids and carbohydrates. This interaction can lead to changes in metabolic flux and metabolite levels, thereby affecting overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within the cell. Additionally, binding proteins can influence the distribution of this compound by sequestering it in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization is essential for the compound’s role in cellular processes and its overall efficacy.

Properties

IUPAC Name

(5-fluorothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQLQOQLYYSYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678948
Record name (5-Fluorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824983-56-4
Record name (5-Fluorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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